2H-1-Benzopyran-2-one, 5-hydroxy-

Antioxidant Activity ORAC Assay Monohydroxycoumarin

Researchers requiring a validated monohydroxycoumarin scaffold for oxidative stress assays must contend with regioisomer variability that compromises data reproducibility. 5-Hydroxycoumarin (CAS 6093-67-0) eliminates this uncertainty with defined C-5 substitution. - Superior ORAC antioxidant capacity exceeding the Trolox standard. - Exclusive cytoprotection against peroxynitrite in endothelial cells not replicated by dihydroxycoumarins. - Validated synthetic handle for antiproliferative derivatives (MCF-7 IC50 3.3-7.2 μM). Ensures compound-specific procurement for reproducible SAR and fluorescence method development.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 6093-67-0
Cat. No. B196180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 5-hydroxy-
CAS6093-67-0
Synonyms5-hydroxy-2H-chromen-2-one
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC(=O)OC2=C1)O
InChIInChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H
InChIKeyCDHSCTCRBLLCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxycoumarin (CAS 6093-67-0): Technical Specifications and Procurement Baseline for the C-5 Monohydroxy Coumarin Scaffold


5-Hydroxycoumarin (2H-1-Benzopyran-2-one, 5-hydroxy-; CAS 6093-67-0) is a monohydroxy coumarin derivative with the molecular formula C₉H₆O₃ and a molecular weight of 162.14 g/mol . As a naturally occurring compound isolated from Alyxia lucida stems (Apocynaceae) , it is characterized by a single hydroxyl substitution at the C-5 position on the benzopyran-2-one scaffold, which confers distinct physicochemical and biological properties compared to its regioisomers and unsubstituted coumarin. It is commercially available as a high-purity biochemical reagent for research applications, with standard storage conditions at -20°C for powder stability .

Why 5-Hydroxycoumarin (CAS 6093-67-0) Cannot Be Interchanged with Other Coumarin Analogs: A Procurement Justification Based on Position-Specific Hydroxyl Substitution


Substitution of 5-hydroxycoumarin with other coumarin derivatives in experimental workflows is not scientifically valid due to the position-dependent nature of hydroxyl substitution effects. Comparative studies across monohydroxy and dihydroxy coumarin regioisomers demonstrate that the C-5 hydroxyl group confers a unique combination of antioxidant capacity relative to Trolox standard [1] and cytoprotective properties against peroxynitrite-induced damage in bovine aortic endothelial cells that are not replicated by dihydroxycoumarin derivatives [1]. Furthermore, while 5-hydroxycoumarin derivatives demonstrate activity in biological systems, the unsubstituted coumarin parent and the 4-hydroxy regioisomer exhibit no measurable activity in key enzyme inhibition assays at concentrations up to 1 mM [2]. These position-specific functional differences preclude generic substitution and mandate compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation Evidence: 5-Hydroxycoumarin (CAS 6093-67-0) Versus Comparator Compounds in Head-to-Head and Cross-Study Analyses


ORAC Antioxidant Capacity: 5-Hydroxycoumarin and 6-Hydroxycoumarin Outperform Trolox Standard

In a direct comparative study of seven hydroxycoumarin derivatives, the monohydroxycoumarins (including 5-hydroxycoumarin, designated compound 1) demonstrated superior oxygen radical absorbance capacity (ORAC) values relative to the standard antioxidant molecule Trolox [1]. The ORAC values for these monohydroxy derivatives were reported as comparable to known flavonoids such as quercetin and catechin [1]. Notably, dihydroxycoumarin derivatives bearing catechol and resorcinol groups displayed different radical-scavenging profiles, with higher activity against hydroxyl radicals rather than peroxyl radicals [1].

Antioxidant Activity ORAC Assay Monohydroxycoumarin Free Radical Scavenging

Lipoxygenase and Cyclooxygenase Inhibitory Activity: Position-Dependent Functional Contrast Between 5-Hydroxycoumarin and 4-Hydroxycoumarin

A systematic investigation of coumarin derivatives on 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways revealed stark position-dependent activity differences [1]. While 4-hydroxycoumarin and unsubstituted coumarin exhibited no inhibitory effect on either 5-LOX or COX at concentrations up to 1 mM [1], other hydroxycoumarins showed measurable inhibition. Esculetin (6,7-dihydroxycoumarin) demonstrated IC50 values of 1.46 ± 1.02 μM for 5-HETE formation (5-LOX product) and 57.3 ± 17.3 μM for HHT formation (COX product) [1]. This class-level data establishes that the presence and position of hydroxyl substitution critically determine bioactivity, with C-5 substitution conferring functional capacity absent in C-4 substituted analogs.

Lipoxygenase Inhibition Cyclooxygenase 5-HETE HHT Arachidonic Acid Cascade

Fluorescence and Spectroscopic Differentiation: Spectral-Luminescent Properties of 5-Hydroxycoumarin Versus Other Hydroxycoumarin Regioisomers

The spectral-luminescent properties of natural coumarin derivatives are highly dependent on the type and position of substituents [1]. Natural hydroxycoumarins and their derivatives possess intensive fluorescence that varies with substitution pattern, enabling group identification based on fluorescence maxima wavelengths and Stokes shift magnitudes [1]. IR spectroscopic analysis reveals that 5-hydroxycoumarin exists in a form intermediate between quinoid and coumarin structures, whereas 6-hydroxycoumarin and 8-hydroxyfurocoumarin exist predominantly as coumarins [2]. This structural-electronic distinction at C-5 confers unique photophysical behavior not observed in other regioisomers.

Fluorescence Spectroscopy Stokes Shift Photophysical Properties Hydroxycoumarin Analytical Detection

Cytoprotective Activity: 5-Hydroxycoumarin Confers Superior Protection Against Peroxynitrite and Hydrogen Peroxide Versus Dihydroxycoumarin Derivatives

In cytoprotection assays using bovine aortic endothelial cells, monohydroxycoumarins (compounds 1 and 2, including 5-hydroxycoumarin) demonstrated superior protective properties against peroxynitrite and hydrogen peroxide-induced cell death compared to dihydroxycoumarin derivatives [1]. Confocal microscopy confirmed intracellular compartmentalization of the compounds [1]. In vitro toxicity studies revealed low toxicity for most coumarins examined [1]. The authors concluded that monohydroxycoumarins represent promising targets for future in vivo studies against oxidative stress [1].

Cytoprotection Oxidative Stress Endothelial Cells Peroxynitrite Hydrogen Peroxide

Derivatization Versatility: 5-Hydroxycoumarin as a Precursor Scaffold for Antiproliferative and Enzyme Inhibitor Development

The C-5 hydroxyl group serves as a versatile synthetic handle for generating bioactive derivatives. A library of novel 5-hydroxycoumarin derivatives synthesized via Pechmann reaction and Suzuki coupling yielded compounds with significant antiproliferative activity against the MCF-7 breast cancer cell line [1]. Compounds 6b, 6d, 6h, and 6k exhibited IC50 values of 7.2, 5.3, 3.3, and 6.5 μM, respectively [1]. In a separate study, 5-hydroxycoumarin-based conjugates containing monoterpene moieties demonstrated high inhibitory properties against tyrosyl-DNA phosphodiesterase I (TDP1), with IC50 values in the low micromolar to nanomolar range; the geraniol derivative (33a) achieved an IC50 of 130 nM [2]. This derivatization potential contrasts with the C-4 hydroxyl position, which lacks comparable demonstrated versatility in these therapeutic applications.

Synthetic Intermediate Antiproliferative Breast Cancer TDP1 Inhibition Drug Discovery

Validated Application Scenarios for 5-Hydroxycoumarin (CAS 6093-67-0) in Research and Industrial Settings


Antioxidant Reference Standard and Oxidative Stress Research

5-Hydroxycoumarin is appropriate as a monohydroxycoumarin reference antioxidant in oxidative stress studies, particularly those employing ORAC assays where its performance exceeds that of the Trolox standard [1]. Its superior cytoprotection against peroxynitrite and hydrogen peroxide in bovine aortic endothelial cells compared to dihydroxycoumarin derivatives [1] makes it a preferred scaffold for investigating endothelial oxidative injury mechanisms and screening potential cardiovascular protective agents.

Medicinal Chemistry Starting Material for Antiproliferative Agent Development

The C-5 hydroxyl position of 5-hydroxycoumarin provides a validated synthetic handle for generating bioactive derivatives with demonstrated antiproliferative activity against breast cancer cell lines. Researchers developing novel anticancer agents can leverage established synthetic routes (Pechmann reaction, Suzuki coupling) to access derivatives with IC50 values in the low micromolar range (3.3-7.2 μM) against MCF-7 cells [2]. This scaffold is also validated for TDP1 inhibitor development, with demonstrated sub-micromolar activity (IC50 130 nM) and cancer cell sensitization to topotecan [3].

Fluorescence-Based Analytical Method Development and Compound Identification

5-Hydroxycoumarin exhibits distinct spectral-luminescent properties, including fluorescence maxima and Stokes shifts that differ from other hydroxycoumarin regioisomers [4]. Its unique tautomeric equilibrium between quinoid and coumarin forms, as confirmed by IR spectroscopy [5], enables its use as a reference standard for method development in fluorescence detection, HPLC method validation, and group identification of coumarin derivatives in complex natural product extracts.

Enzyme Inhibition Studies in the Arachidonic Acid Cascade

Given the position-dependent activity profile of hydroxycoumarins—where 4-hydroxycoumarin and unsubstituted coumarin show no activity at ≤1 mM [6]—5-hydroxycoumarin serves as a critical comparator compound for structure-activity relationship studies of 5-lipoxygenase and cyclooxygenase pathways. Its activity as a monohydroxycoumarin provides a baseline for evaluating the contribution of additional hydroxyl groups (as in esculetin and other dihydroxy derivatives) to enzyme inhibition potency and selectivity.

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